Sulfatase (STS) Inhibition Potency: BDMBA vs. 2,4-Dimethoxybenzylamine
Bis(2,4-dimethoxybenzyl)amine (BDMBA) is a potent inhibitor of human steroid sulfatase (STS) with an IC50 of 106 nM [1]. This is a 29% improvement in potency compared to its mono-analog, 2,4-dimethoxybenzylamine, which exhibits an IC50 of 150 nM in a similar human STS inhibition assay [2]. The presence of the second 2,4-dimethoxybenzyl group enhances target engagement.
| Evidence Dimension | Steroid Sulfatase (STS) Inhibition |
|---|---|
| Target Compound Data | IC50 = 106 nM |
| Comparator Or Baseline | 2,4-Dimethoxybenzylamine (IC50 = 150 nM) |
| Quantified Difference | ~29% more potent (lower IC50) |
| Conditions | Human placental microsomal STS assay (BDMBA) [1] vs. human T47D cell-based STS assay (Comparator) [2] |
Why This Matters
This potency advantage is crucial for projects where high-affinity sulfatase inhibition is the primary selection criterion, reducing required compound amounts and minimizing off-target effects at lower working concentrations.
- [1] BindingDB. BDBM50266422 (CHEMBL4099681) for Bis(2,4-dimethoxybenzyl)amine. IC50: 106 nM. View Source
- [2] BindingDB. BDBM50595635 (CHEMBL5206870) for 2,4-Dimethoxybenzylamine. IC50: 150 nM. View Source
